molecular formula C9H7BrO2 B6165649 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1337844-97-9

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B6165649
CAS No.: 1337844-97-9
M. Wt: 227.1
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Description

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6-hydroxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 4-bromo-6-oxo-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group at the 6th position.

    6-hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4th position.

    4-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: Has a chlorine atom instead of bromine at the 4th position.

Uniqueness

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1337844-97-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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